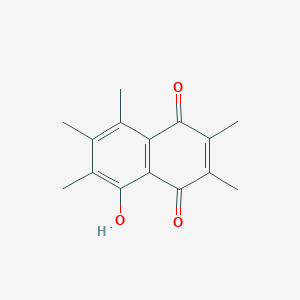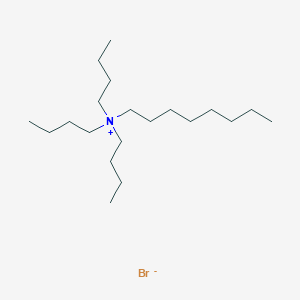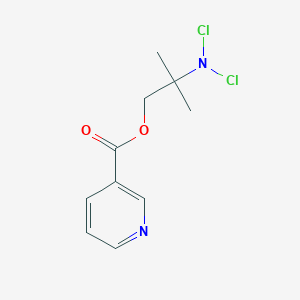
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a carboxylate group and a dichloroamino group attached to a methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylpropyl pyridine-3-carboxylate. This can be achieved through the esterification of pyridine-3-carboxylic acid with 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the amino group. This can be done using thionyl chloride or phosphorus pentachloride to introduce the dichloroamino group.
Final Product Formation: The final step involves the coupling of the chlorinated intermediate with the pyridine-3-carboxylate ester under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloroamino group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include corresponding oxides or hydroxyl derivatives.
Reduction: Products include amines or partially reduced intermediates.
Hydrolysis: Products include pyridine-3-carboxylic acid and 2-(dichloroamino)-2-methylpropanol.
Applications De Recherche Scientifique
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloroamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Bromoamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Fluoroamino)-2-methylpropyl pyridine-3-carboxylate
Uniqueness
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is unique due to the presence of two chlorine atoms in the amino group, which can significantly influence its reactivity and binding properties. This makes it distinct from its mono-halogenated analogs and provides unique opportunities for chemical modifications and applications.
Propriétés
Numéro CAS |
61542-28-7 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O2 |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
[2-(dichloroamino)-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,14(11)12)7-16-9(15)8-4-3-5-13-6-8/h3-6H,7H2,1-2H3 |
Clé InChI |
IBGZGWQFHWAIGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC(=O)C1=CN=CC=C1)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


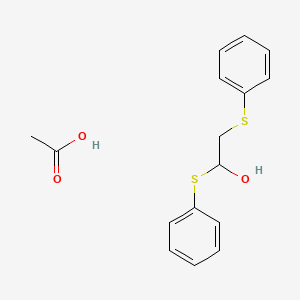
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
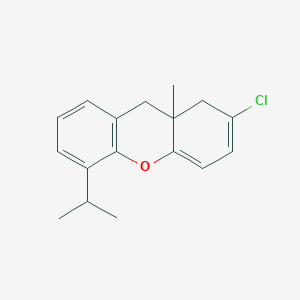


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
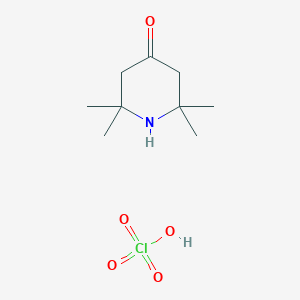
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
